

Application Notes and Protocols for AM103

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Compound of Interest		
Compound Name:	AM103	
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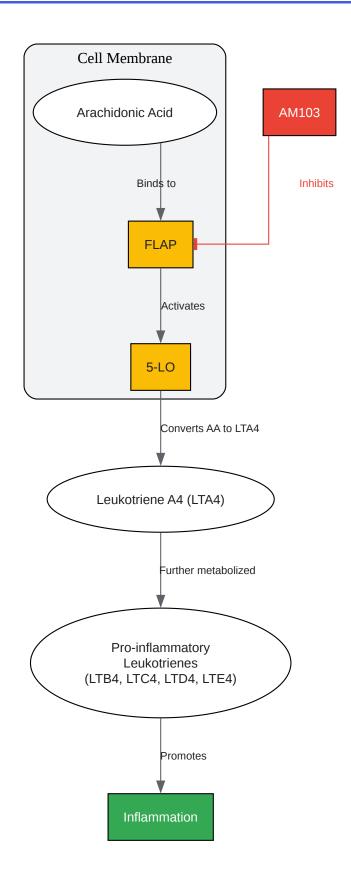
Introduction

AM103 is a potent and selective inhibitor of the 5-lipoxygenase-activating protein (FLAP).[1][2] [3] FLAP is a crucial protein in the biosynthesis of leukotrienes, which are pro-inflammatory lipid mediators.[2] By inhibiting FLAP, **AM103** effectively blocks the production of leukotrienes, giving it significant potential in the treatment of inflammatory diseases such as asthma and cardiovascular conditions.[4][5] This document provides detailed application notes and protocols for the use of **AM103** in a laboratory setting.

Mechanism of Action

AM103 exerts its pharmacological effect by binding to the 5-lipoxygenase-activating protein (FLAP), which is an essential component of the leukotriene synthesis pathway.[4][5] This binding action inhibits the synthesis of pro-inflammatory leukotrienes.[5] Leukotrienes are lipid mediators derived from arachidonic acid that play a key role in a variety of inflammatory diseases.[2] The inhibition of FLAP by **AM103** represents a targeted therapeutic strategy to mitigate the inflammatory responses driven by these mediators.





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AM103 Signaling Pathway Diagram



Quantitative Data Summary

The following table summarizes the key quantitative data for **AM103** from various in vitro and in vivo studies.



Parameter	Species	Assay	Value	Reference
IC ₅₀	Human	FLAP Inhibition	4.2 nM	[1][3]
Human	Whole-blood ionophore- stimulated LTB4 production	349 nM, 350 nM	[1][3]	
Rat	Whole-blood ionophore- stimulated LTB4 production	113 nM	[1][3]	
Mouse	Whole-blood ionophore- stimulated LTB4 production	117 nM	[1][3]	
Human	CYP2D6	>30 μM	[1][3]	
Human	CYPs 3A4, 2C9, 2C19, and 1A2	>50 μM	[1][3]	
EC50	Rat	ex vivo whole- blood calcium ionophore- induced LTB4 assay	~60 nM	[1][2]
Rat	in vivo calcium ionophore lung challenge (LTB4 & CysLT inhibition)	~330 nM	[1][2][3]	
ED50	Rat	in vivo calcium ionophore lung challenge (LTB4 inhibition)	0.8 mg/kg	[1][2][3]



Rat

in vivo calcium

ionophore lung

challenge (CysLT inhibition)

[1][2][3]

[1][2][3]

Experimental Protocols In Vitro: Human Whole-Blood LTB4 Inhibition Assay

This protocol is designed to determine the in vitro potency of **AM103** by measuring the inhibition of Leukotriene B4 (LTB4) production in human whole blood.



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Workflow for LTB4 Inhibition Assay

Materials:

- AM103
- Human whole blood (collected in heparinized tubes)
- Calcium Ionophore A23187
- Vehicle (e.g., DMSO)
- Phosphate Buffered Saline (PBS)
- LTB4 ELISA Kit
- Incubator (37°C)
- Centrifuge



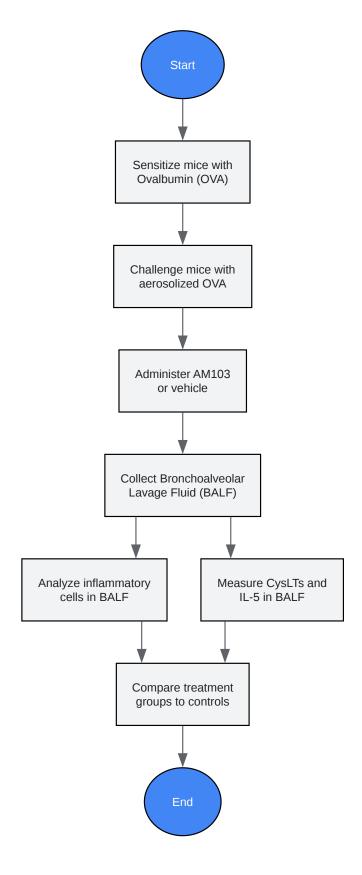
Procedure:

- Prepare serial dilutions of AM103 in the vehicle. The final concentration should cover a range suitable for determining the IC₅₀ (e.g., 1 nM to 10 μM).
- Dispense 1 μL of each AM103 dilution or vehicle into a 96-well plate.
- Add 100 μL of fresh human whole blood to each well.
- Pre-incubate the plate at 37°C for 15 minutes.
- Prepare the calcium ionophore A23187 solution in PBS.
- Add 10 μL of the calcium ionophore solution to each well to stimulate LTB4 production. The final concentration should be optimized for robust LTB4 release (typically in the μM range).
- Incubate the plate at 37°C for 30 minutes.
- Terminate the reaction by adding 200 μL of cold PBS and placing the plate on ice.
- Centrifuge the plate at 1000 x g for 10 minutes at 4°C to pellet the blood cells.
- Collect the plasma supernatant.
- Measure the LTB4 concentration in the plasma using a commercial LTB4 ELISA kit, following the manufacturer's instructions.
- Calculate the percentage inhibition of LTB4 production for each AM103 concentration relative to the vehicle control.
- Plot the percentage inhibition against the log of the **AM103** concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

In Vivo: Mouse Model of Chronic Lung Inflammation

This protocol describes an in vivo model to evaluate the efficacy of **AM103** in a chronic lung inflammation model induced by ovalbumin (OVA) in mice.[2]





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Workflow for In Vivo Lung Inflammation Model



Materials:

- AM103
- Ovalbumin (OVA)
- Alum adjuvant
- Saline
- BALB/c mice
- Nebulizer
- · Bronchoalveolar lavage (BAL) equipment
- ELISA kits for CysLTs and IL-5
- Eosinophil peroxidase assay kit

Procedure:

- Sensitization: Sensitize BALB/c mice by intraperitoneal injection of OVA emulsified in alum on days 0 and 14.
- Challenge: On days 21, 22, and 23, challenge the mice with an aerosol of OVA in saline for 20 minutes using a nebulizer.
- Treatment: Administer AM103 (e.g., 10 mg/kg, orally) or vehicle to the mice one hour before each OVA challenge.[3]
- Bronchoalveolar Lavage (BAL): 24 hours after the final challenge, euthanize the mice and perform a bronchoalveolar lavage by instilling and retrieving saline from the lungs.
- BAL Fluid (BALF) Analysis:
 - Centrifuge the BALF to separate the cells from the supernatant.



- Resuspend the cell pellet and perform a total and differential cell count to determine the number of eosinophils.
- Use the supernatant to measure the concentrations of cysteinyl leukotrienes (CysLTs) and interleukin-5 (IL-5) using specific ELISA kits.[2][3]
- Measure eosinophil peroxidase (EPO) activity in the cell pellet as an additional marker of eosinophilic inflammation.[2][3]
- Data Analysis: Compare the inflammatory cell counts and mediator levels in the BALF of AM103-treated mice to those of the vehicle-treated control group. Statistical analysis (e.g., ttest or ANOVA) should be performed to determine the significance of any observed reductions in inflammation.

Safety Precautions

Standard laboratory safety practices should be followed when handling **AM103** and other chemicals. This includes wearing appropriate personal protective equipment (PPE) such as gloves, lab coats, and safety glasses. Refer to the Material Safety Data Sheet (MSDS) for **AM103** for specific handling and storage instructions.

Conclusion

AM103 is a valuable research tool for studying the role of the 5-lipoxygenase pathway and leukotrienes in inflammation. The protocols provided here offer a framework for investigating the in vitro and in vivo activities of this potent FLAP inhibitor. Researchers should optimize these protocols for their specific experimental conditions to ensure robust and reproducible results.

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